4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide is a synthetic derivative of homopiperazine. [ [] https://www.semanticscholar.org/paper/05dfe1802ef606de284cf14b437b3915ffd57817 ] Homopiperazine derivatives have been explored in scientific research for their potential anticancer properties. [ [] https://www.semanticscholar.org/paper/05dfe1802ef606de284cf14b437b3915ffd57817 ]
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals targeting various neurological and psychiatric disorders. The compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and is characterized by the presence of a chlorophenyl substituent that enhances its biological activity.
This compound can be classified under several categories:
The compound is often sourced from chemical suppliers and is utilized in various research settings to explore its pharmacological properties.
The synthesis of N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
The molecular formula for N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is .
InChI=1S/C11H14Cl2N2.ClH/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15;/h1,3-4,14H,2,5-8H2;1H
UCHZHYQSYVASBA-UHFFFAOYSA-N
The structure features:
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride can undergo various chemical reactions:
Reagents and conditions vary based on desired outcomes:
The mechanism of action for N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride primarily involves modulation of neurotransmitter systems in the brain. Compounds within this class may act as:
Data supporting these mechanisms often come from pharmacological studies assessing binding affinities and functional assays on neuronal cells.
Relevant analyses include:
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride has several scientific applications:
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3